molecular formula C22H25FN4O2S2 B11932416 4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide

4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide

Cat. No.: B11932416
M. Wt: 460.6 g/mol
InChI Key: UCSHINHOAVARGQ-GOSISDBHSA-N
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Description

4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a pyrrolidine ring, a thiazole ring, and a benzenesulfonamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones. The stereochemistry of the pyrrolidine ring is crucial for the biological activity of the compound.

    Introduction of Thiazole Ring: The thiazole ring can be introduced through cyclization reactions involving thiourea and α-haloketones.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the sulfonamide moiety, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-({(3R,4R)-4-[(benzyloxy)methyl]pyrrolidin-3-yl}methyl)-N-(2-methylpropyl)benzenesulfonamide
  • 4-(pyrrolidin-1-yl)benzonitrile derivatives

Properties

Molecular Formula

C22H25FN4O2S2

Molecular Weight

460.6 g/mol

IUPAC Name

4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C22H25FN4O2S2/c1-16-10-21(31(28,29)25-22-14-30-15-24-22)19(23)11-20(16)26(2)18-8-9-27(13-18)12-17-6-4-3-5-7-17/h3-7,10-11,14-15,18,25H,8-9,12-13H2,1-2H3/t18-/m1/s1

InChI Key

UCSHINHOAVARGQ-GOSISDBHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1N(C)[C@@H]2CCN(C2)CC3=CC=CC=C3)F)S(=O)(=O)NC4=CSC=N4

Canonical SMILES

CC1=CC(=C(C=C1N(C)C2CCN(C2)CC3=CC=CC=C3)F)S(=O)(=O)NC4=CSC=N4

Origin of Product

United States

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